molecular formula C15H13NO5S B15251720 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate CAS No. 1953-40-8

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate

Cat. No.: B15251720
CAS No.: 1953-40-8
M. Wt: 319.3 g/mol
InChI Key: WALIUAUSJDSYLK-UHFFFAOYSA-N
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Description

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is an organic compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an acetamido group and a hydrogen sulfate group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate typically involves the acylation of 9H-fluorene-2-amine with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with sulfuric acid to introduce the hydrogen sulfate group. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydrogen sulfate group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is unique due to the presence of both the acetamido and hydrogen sulfate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound primarily involves its interaction with cellular targets, potentially influencing various biochemical pathways. The compound may exhibit:

  • Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against cancer cell lines by inhibiting cell division and promoting apoptosis.
  • Tubulin Interaction : It may interact with tubulin, disrupting microtubule dynamics, which is crucial for cell division. This mechanism is particularly relevant in the context of cancer therapy.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative properties. For instance, similar structures have shown IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells .
  • Mechanistic Insights : The compound likely acts by binding to the colchicine site on tubulin, leading to microtubule destabilization and subsequent mitotic arrest in cancer cells. This was evidenced by flow cytometry and confocal microscopy studies that confirmed cell cycle arrest and morphological changes consistent with apoptosis .

Case Studies

Several case studies have explored the efficacy of compounds structurally related to this compound:

  • MCF-7 Cell Line Study : A study involving various derivatives showed that certain analogs significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutics like CA-4. The results indicated that modifications at specific positions on the fluorene structure could enhance biological activity .
CompoundIC50 (nM)Cell LineMechanism
CA-43.9MCF-7Microtubule destabilization
9q10MDA-MB-231Colchicine-binding site interaction
9h33MCF-7Apoptosis induction

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
This compoundAcetamido group on fluoreneAntiproliferative
(1S)-1-Phenyl-2-sulfanylethanolSulfanyl and hydroxyl groupsAntimicrobial properties
CA-4Combines tubulin interactionPotent anticancer agent

Properties

CAS No.

1953-40-8

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

(7-acetamido-9H-fluoren-2-yl) hydrogen sulfate

InChI

InChI=1S/C15H13NO5S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(3-5-15(11)14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

WALIUAUSJDSYLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)OS(=O)(=O)O

Origin of Product

United States

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